Phosphorothious acid

Enzyme inhibition Phosphatase assays Medicinal chemistry

Phosphorothious acid (CAS 25758-73-0), also known as thiophosphorous acid or sulfanylphosphonous acid, is an inorganic thiophosphorus acid with the molecular formula H3O2PS and a molecular weight of 98.06 g/mol. As a member of the homogeneous non-metal compound class, it exhibits a predicted pKa of 9.1 (strongest acidic) and a logP of -0.34, indicating moderate water solubility and essentially neutral physiological charge.

Molecular Formula H3O2PS
Molecular Weight 98.06 g/mol
CAS No. 25758-73-0
Cat. No. B15479104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorothious acid
CAS25758-73-0
Molecular FormulaH3O2PS
Molecular Weight98.06 g/mol
Structural Identifiers
SMILESOP(O)S
InChIInChI=1S/H3O2PS/c1-3(2)4/h1-2,4H
InChIKeyTYQTYRXEMJXFJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphorothious Acid (CAS 25758-73-0): Structural and Chemical Foundation for Organothiophosphate Research and Industrial Applications


Phosphorothious acid (CAS 25758-73-0), also known as thiophosphorous acid or sulfanylphosphonous acid, is an inorganic thiophosphorus acid with the molecular formula H3O2PS and a molecular weight of 98.06 g/mol . As a member of the homogeneous non-metal compound class, it exhibits a predicted pKa of 9.1 (strongest acidic) and a logP of -0.34, indicating moderate water solubility and essentially neutral physiological charge [1]. The compound serves as a fundamental building block for diverse organothiophosphate derivatives, including arylphosphonothioic acids, phosphorothioate esters, and phosphorothioate diester monoamides [2]. Its defining chemical feature—the substitution of sulfur for oxygen at the phosphorus center—underpins its utility as a synthetic intermediate for agrochemicals, oligonucleotide therapeutics, lubricant additives, and materials science applications [3].

Why Phosphorothious Acid (CAS 25758-73-0) Cannot Be Interchanged with Other Thiophosphorus or Phosphonic Acids in Critical Applications


Generic substitution of phosphorothious acid with closely related thiophosphorus compounds (e.g., phosphorothioic acid, dithiophosphoric acids, or phosphonic acids) is not scientifically valid due to fundamental differences in sulfur stoichiometry, acidity, and metal-binding behavior that govern performance in downstream applications. While phosphorothioic acid (H3O3PS) contains one sulfur and three oxygen atoms , phosphorothious acid (H3O2PS) features a distinct sulfur-to-oxygen ratio that alters its electronic properties and synthetic versatility. More critically, sulfur substitution in the thiophosphate moiety reduces the pKa by approximately one log unit relative to phosphates and shifts it closer to physiological phosphate ester values compared to the higher pKa values typical of phosphonic acids [1]. This pKa difference directly impacts enzyme inhibition profiles, metal-chelation stability, and nucleophile reactivity. Additionally, phosphorothioate linkages confer up to 5× greater nuclease resistance compared to unmodified phosphodiester bonds [2], a property absent in non-thio analogs. These quantifiable differences in acidity, stability, and binding affinity preclude simple interchange among thiophosphorus acid variants without compromising experimental or industrial outcomes.

Phosphorothious Acid (CAS 25758-73-0): Quantitative Differential Evidence for Scientific Selection and Procurement


pKa Value and Acidity Profile: Direct Comparison with Phosphonic Acids for Phosphatase Inhibition

Phosphonothioic acids, which incorporate the thiophosphorus moiety characteristic of phosphorothious acid derivatives, exhibit pKa values that closely approximate those of natural phosphate esters, in direct contrast to phosphonic acids. A systematic study comparing a series of phosphonothioic acids with their corresponding phosphonic acid counterparts revealed that sulfur substitution shifts the pKa to values near phosphate esters rather than the higher pKa values typical of phosphonic acids [1]. This difference in acidity profile alters the charge distribution and steric requirements of the anion, which influences inhibitory properties toward multiple phosphatase enzymes including human placental alkaline phosphatase, E. coli alkaline phosphatase, Yersinia protein-tyrosine phosphatase, and serine/threonine protein phosphatases PP2C and lambda [1].

Enzyme inhibition Phosphatase assays Medicinal chemistry

Nuclease Resistance of Phosphorothioate-Modified Oligonucleotides: Up to 5× Enhanced Serum Half-Life versus Unmodified Phosphodiesters

Phosphorothioate (PS) modifications, which derive their sulfur-containing backbone chemistry from thiophosphorus acid precursors, confer substantial resistance to enzymatic degradation by nucleases. Comparative stability assessments demonstrate that PS-modified oligonucleotides achieve up to a 5-fold longer serum half-life compared to unmodified phosphodiester oligonucleotides [1]. Full-length PS modifications differ in their effects on nuclease resistance, with terminal modifications providing protection against exonucleases . In contrast, unmodified DNA oligonucleotides have an estimated half-life in cells of only 20 minutes, whereas PS-modified variants exhibit markedly increased resistance to nuclease degradation [2].

Oligonucleotide therapeutics Antisense therapy Nuclease stability

Hydroxyl Radical Scavenging and Antioxidant Capacity: Mechanistic Differentiation from Traditional Antioxidants

Phosphorothioate compounds exhibit a mechanistically distinct antioxidant profile characterized by unexpectedly high capacity to quench hydroxyl radicals, differentiating them from traditional antioxidants. In comparative studies, phosphorothioated DNA (PT-DNA) demonstrated mild anti-oxidant properties both in vivo and in vitro [1]. In E. coli strains, 8-OHdG and ROS levels were significantly lower in dnd+ (S+) strains compared to dnd− (S−) strains, confirming the protective effect conferred by the phosphorothioate modification [1]. Unlike conventional antioxidants, the phosphorothioate moiety donates an electron to hydroxyl radical or guanine radical, forming a PS• radical that subsequently releases highly reductive HS• species, thereby scavenging multiple equivalents of oxidants [1]. Cyclic voltammetry of phosphorothioate model compounds at concentrations of 10, 15, and 20 μM revealed distinct electrochemical behavior compared to 2′-deoxyguanosine [2].

Antioxidant mechanisms DNA protection Oxidative stress

Zinc Ion Chelation Stability: Thiophosphate Moiety Enhances Complex Stability by 0.7 log Units versus Native Phosphate

Replacement of a terminal phosphate group with a thiophosphate moiety significantly enhances the stability of zinc ion complexes. Comparative studies using nucleoside-5′-phosphorothioate analogues demonstrated that the thiophosphate moiety increases the stability of Zn2+-nucleotide complexes by approximately 0.7 log units relative to native phosphate-containing nucleotides [1]. Specifically, ATP-alpha,beta-CH2-gamma-S formed the most stable Zn2+ complex studied, with a log K of 6.50, representing approximately 0.8 to 1.1 log units greater stability than ATP-gamma-S-Zn2+ and ATP-Zn2+ complexes, respectively, and constituted 84% of the major species under physiological pH [1]. A terminal phosphorothioate contributed more to complex stability than a bridging phosphorothioate [1].

Metal chelation Bioinorganic chemistry Nucleotide analogs

Reaction Rates in Intramolecular Alcoholysis: Phosphorothioates Exhibit 1.2-3.6× Slower Kinetics than Corresponding Phosphates

Phosphorothioate esters demonstrate measurably slower reaction kinetics in base-catalyzed intramolecular alcoholysis compared to their phosphate ester counterparts. Kinetic studies on uridine 3′-(aryl phosphorothioate)s revealed that reaction rates for phosphorothioates are lower than for the corresponding phosphates, with rate constant ratios (k_phosphate / k_phosphorothioate) ranging from 1.7 to 3.6 for the Sp diastereomer and 1.2 to 2.6 for the Rp diastereomer [1]. The stereochemical arrangement of phosphorus ligands in the Sp isomer of the phosphorothioate is analogous to that in the Rp isomer of a dinucleotide, providing a structural basis for the observed rate differences [1].

Organophosphorus chemistry Reaction kinetics Mechanistic studies

Synthetic Versatility in Organothiophosphate Construction: Thiophosphorus Acids as Precursors for Diverse S-P Bond-Forming Reactions

Phosphorothious acid and its derivatives serve as versatile building blocks for constructing a wide range of organothiophosphate compounds via multiple established synthetic routes. Systematic reviews document methods including the addition of sulfur to arylphosphonous acids and their derivatives, reactions of phosphoryl chlorides with organometallic compounds, and reactions of aromatic compounds with phosphorus pentoxide and phosphorus sulfide halides [1]. Phosphorothioate diesters can be synthesized through Michaelis-Arbuzov-type reactions involving sulfonyl chlorides and P(O)-H compounds, as well as through oxidative dehydrogenative coupling [2]. Additionally, phosphorothious acid diester monoamides are accessible via sulfanylation routes, with N,S-disilylated 2-aminobenzenethiols providing cyclic benzothiaazaphosphole products [3].

Synthetic methodology Organophosphorus synthesis Pharmaceutical intermediates

Phosphorothious Acid (CAS 25758-73-0): Validated Research and Industrial Application Scenarios


Oligonucleotide Therapeutics: Antisense and Aptamer Development Requiring Enhanced Nuclease Resistance

Procurement of phosphorothious acid or its derivatives is essential for the synthesis of phosphorothioate-modified oligonucleotides used in antisense therapies and aptamer development. The 5× enhanced serum half-life conferred by phosphorothioate linkages relative to unmodified phosphodiesters [1] directly translates to improved pharmacokinetic profiles and reduced dosing frequency in therapeutic applications. This application is validated by the clinical success of phosphorothioate-based antisense drugs including fomivirsen, oblimersen, alicaforsen, and mipomersen [2].

Phosphatase Inhibitor Development for Medicinal Chemistry and Chemical Biology

Phosphonothioic acids derived from thiophosphorus precursors provide pKa values that closely match natural phosphate esters, in contrast to the higher pKa values of phosphonic acids [3]. This property makes them valuable scaffolds for designing phosphatase inhibitors targeting human placental alkaline phosphatase, E. coli alkaline phosphatase, and protein-tyrosine phosphatases. Procurement decisions for inhibitor screening libraries should prioritize thiophosphorus-based compounds when phosphate ester-mimetic properties are required.

Antioxidant and DNA Protection Studies: Hydroxyl Radical Scavenging in Oxidative Stress Models

Phosphorothioate compounds demonstrate a mechanistically unique antioxidant capacity characterized by high selectivity for hydroxyl radical quenching and conversion of oxidative OH• to reductive HS• species [4]. This property differentiates them from traditional antioxidants and makes them particularly valuable for studies investigating oxidative DNA damage protection, as evidenced by significantly reduced 8-OHdG and ROS levels in S+ versus S− bacterial strains [4].

Metal Ion Chelation Research: Zinc-Dependent Therapeutic Targeting

Thiophosphate-modified nucleotides exhibit 0.7 log unit enhanced stability in Zn2+ complexes compared to native phosphate nucleotides [5]. This differential metal-binding property supports applications in Alzheimer's disease research targeting amyloid-beta-metal ion aggregates, as well as in the development of biocompatible metal-ion chelators for therapeutic intervention in metal-ion overload conditions [5].

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